5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine
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Overview
Description
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
The synthesis of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including organic semiconductors and luminescent materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine include other imidazo-pyrazine derivatives, such as:
4,5-dichloro-1H-imidazole: Known for its antibacterial properties.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: Noted for their luminescent and versatile properties.
The uniqueness of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H10Cl2IN3O |
---|---|
Molecular Weight |
398.02 g/mol |
IUPAC Name |
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H10Cl2IN3O/c12-7-5-15-9(13)8-10(14)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2 |
InChI Key |
AYNMNQHEPULTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C(=CN=C3Cl)Cl)I |
Origin of Product |
United States |
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